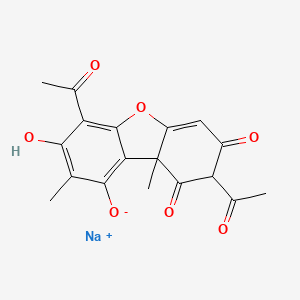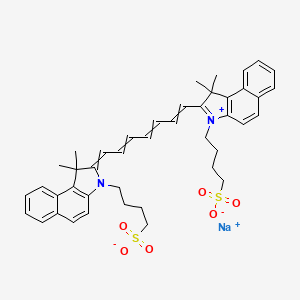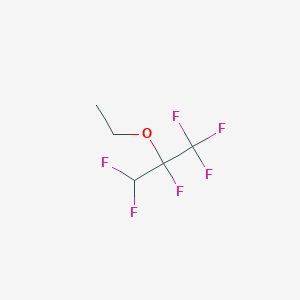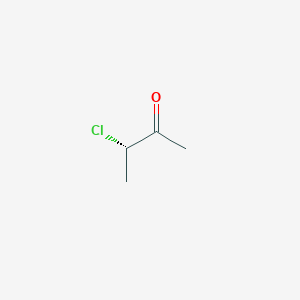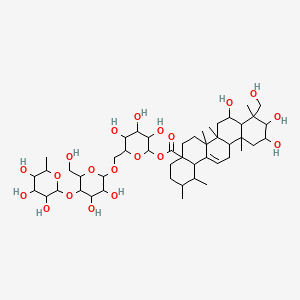
Madecassoside
Übersicht
Beschreibung
Madecassoside ist eine natürliche Verbindung, die aus der Pflanze Centella asiatica gewonnen wird, die allgemein als Indisches Wassernabelkraut bekannt ist. Es ist ein pentazyklisches Triterpenglycosid und einer der wichtigsten Wirkstoffe von Centella asiatica. This compound ist bekannt für seine therapeutischen Eigenschaften, darunter entzündungshemmende, antioxidative und wundheilende Wirkungen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Madecassoside kann aus Centella asiatica mit verschiedenen chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Dünnschichtchromatographie (TLC) extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch großtechnische Extraktion aus Centella asiatica hergestellt. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, gefolgt von der Reinigung mit chromatographischen Methoden. Die gereinigte Verbindung wird dann kristallisiert, um this compound in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Madecassoside unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen der Verbindung auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate, die unterschiedliche biologische Aktivitäten und therapeutische Potenziale haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie für die Entwicklung von chromatographischen Methoden verwendet.
Biologie: this compound wird hinsichtlich seiner Auswirkungen auf zelluläre Prozesse, einschließlich Zellproliferation und -differenzierung, untersucht.
Medizin: Es wird umfassend auf sein therapeutisches Potenzial bei der Behandlung von Hauterkrankungen, Entzündungen und oxidativen Stress bedingten Erkrankungen untersucht.
Industrie: This compound wird aufgrund seiner Anti-Aging- und hautberuhigenden Eigenschaften in der Formulierung von Hautpflege- und Kosmetikprodukten verwendet
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:
Entzündungshemmend: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren und reduziert Entzündungen.
Antioxidativ: this compound fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen, wodurch Zellen vor oxidativem Schaden geschützt werden.
Wundheilung: Es fördert die Kollagensynthese und Angiogenese und beschleunigt den Wundheilungsprozess
Wissenschaftliche Forschungsanwendungen
Madecassoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: It is extensively researched for its therapeutic potential in treating skin conditions, inflammation, and oxidative stress-related disorders.
Industry: This compound is used in the formulation of skincare and cosmetic products due to its anti-aging and skin-soothing properties
Wirkmechanismus
Madecassoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Wound Healing: It promotes collagen synthesis and angiogenesis, accelerating the wound healing process
Vergleich Mit ähnlichen Verbindungen
Madecassoside wird oft mit anderen Triterpenen verglichen, die in Centella asiatica vorkommen, wie Asiaticoside, Asiasäure und Madecassinsäure. Während all diese Verbindungen ähnliche therapeutische Eigenschaften aufweisen, ist this compound einzigartig in seiner starken entzündungshemmenden und wundheilenden Wirkung .
Ähnliche Verbindungen
- Asiaticoside
- Asiasäure
- Madecassinsäure
This compound zeichnet sich durch seine höhere Wirksamkeit bei der Förderung der Kollagensynthese und der Reduzierung von Entzündungen aus, was es zu einer wertvollen Verbindung in medizinischen und kosmetischen Anwendungen macht .
Eigenschaften
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGUJRJUUDLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Madecassoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34540-22-2 | |
| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Madecassoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 223 °C | |
| Record name | Madecassoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)
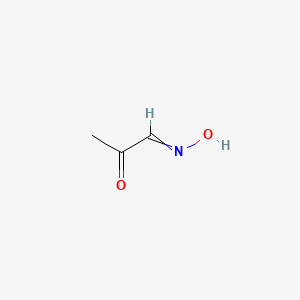
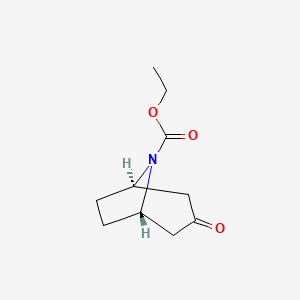
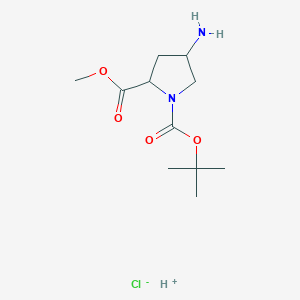

![4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7888906.png)
